

VVD-214: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: **VVD-214**

Cat. No.: **B15584230**

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This document provides an in-depth technical overview of the discovery and development of **VVD-214** (also known as RO7589831), a first-in-class, clinical-stage covalent allosteric inhibitor of Werner helicase (WRN). **VVD-214** is being investigated for the treatment of solid tumors with high microsatellite instability (MSI-high).

Introduction

Werner syndrome helicase (WRN) has been identified as a promising therapeutic target in cancers with microsatellite instability (MSI). This is due to its critical role in resolving deleterious non-canonical DNA structures that accumulate in cells with deficient mismatch repair (dMMR) mechanisms.^[1] The inhibition of WRN in MSI-high cancer cells leads to a synthetic lethal effect, causing widespread double-stranded DNA breaks and subsequent cell death, while sparing healthy, microsatellite stable cells.^{[1][2]}

VVD-214 emerged from a chemoproteomics-based discovery platform as a potent and selective covalent inhibitor of WRN.^[1] This guide details the discovery, mechanism of action, preclinical data, and early clinical development of **VVD-214**.

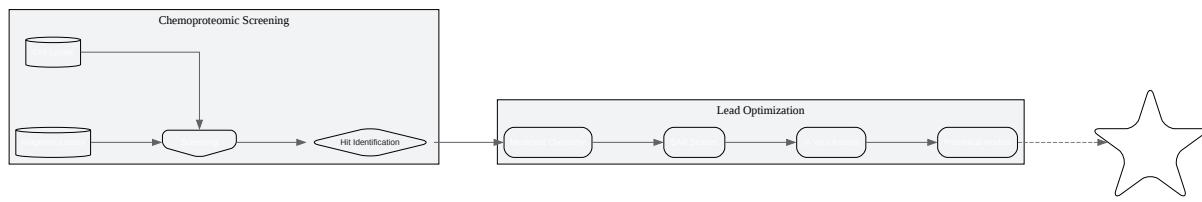
Discovery and Mechanism of Action

The discovery of **VVD-214** was enabled by a sophisticated chemoproteomics platform. This approach allowed for the identification of compounds that covalently bind to specific amino acid

residues on proteins in their native cellular context.

Chemoproteomic Discovery Workflow

The general workflow for the discovery of covalent inhibitors like **VVD-214** involves several key stages:

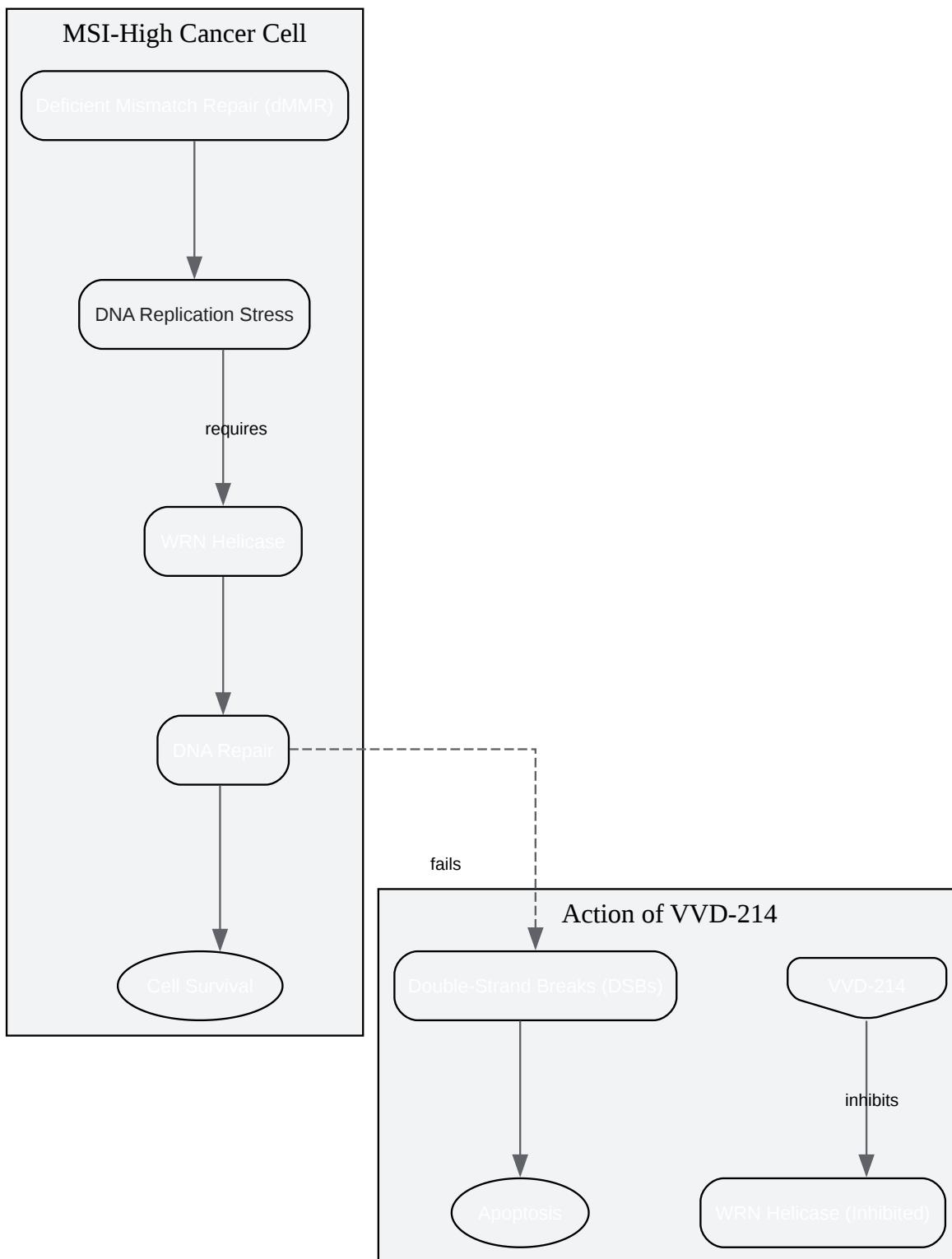


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Caption: High-level workflow for the discovery of **VVD-214**.

Molecular Mechanism of Action

VVD-214 is a synthetic, allosteric inhibitor of WRN helicase.^[3] It covalently and irreversibly binds to cysteine 727 (C727) in a nucleotide-cooperative manner.^{[1][3][4]} This binding event locks the WRN protein in an inactive conformation, thereby inhibiting its ATP hydrolysis and helicase activities.^{[1][2]} The loss of WRN function in MSI-high cancer cells, which are already deficient in mismatch repair, leads to the accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks, nuclear swelling, and ultimately, apoptotic cell death.^{[1][3]}



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Caption: Synthetic lethality of **VVD-214** in MSI-high cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for **VVD-214** from preclinical studies.

In Vitro Potency

VVD-214 demonstrates potent inhibition of WRN helicase activity and selective growth inhibition of MSI-high cancer cell lines.

Parameter	Value	Cell Line/Assay Conditions	Reference
IC50 (WRN Helicase Activity)	0.1316 μM	Biochemical assay	[5]
GI50 (Cell Growth)	0.043 μM	HCT-116 (MSI-high)	[5]
GI50 (Cell Growth)	23.45 μM	SW480 (MSS)	[5]

Preclinical Pharmacokinetics

Pharmacokinetic parameters of **VVD-214** were evaluated in multiple species.

Species	Dosing Route	Dose (mg/kg)	T1/2 (h)	Cmax (ng/mL)	AUClast (h*ng/mL)	Bioavailability (%)	Reference
Mouse	IV	1	1.2	-	1,200	-	[2]
Mouse	PO	5	1.5	1,100	3,400	57	[2]
Rat	IV	1	2.5	-	2,300	-	[2]
Rat	PO	5	3.1	1,800	11,000	96	[2]
Dog	IV	0.5	3.8	-	1,900	-	[2]
Dog	PO	2	5.2	1,300	12,000	79	[2]
Monkey	IV	0.5	3.5	-	1,300	-	[2]
Monkey	PO	2	4.1	800	6,200	60	[2]

In Vivo Efficacy in Xenograft Models

VVD-214 demonstrated significant tumor growth inhibition in MSI-high colorectal cancer xenograft models.

Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
HCT-116	2.5 mg/kg, PO, QD	56%	[2]
HCT-116	5 mg/kg, PO, QD	93%	[2]
HCT-116	10 mg/kg, PO, QD	105%	[2]
HCT-116	20 mg/kg, PO, QD	106%	[2]

Preliminary Clinical Data (Phase I)

Preliminary results from the first-in-human Phase I trial (NCT06004245) of **VVD-214** in patients with advanced solid tumors with MSI-high or dMMR have been reported.

Parameter	Value	Patient Population	Reference
Objective Response Rate (ORR)	14.3%	35 evaluable patients	
Disease Control Rate (DCR)	65.7%	35 evaluable patients	

Experimental Protocols

Detailed methodologies for key experiments in the discovery and development of **VVD-214** are provided below. These are representative protocols based on standard practices in the field.

Chemoproteomic Screening for Covalent Inhibitors

Objective: To identify small molecule fragments that covalently bind to WRN helicase in a complex biological matrix.

Materials:

- Covalent fragment library with a reactive electrophile and a reporter tag (e.g., alkyne).
- MSI-high cancer cell line (e.g., HCT-116).
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, TBTA, sodium ascorbate).
- Streptavidin-coated magnetic beads.
- Mass spectrometer (e.g., Orbitrap Fusion Lumos).

Procedure:

- Cell Culture and Lysis: Culture HCT-116 cells to ~80% confluence. Harvest and lyse the cells in lysis buffer.
- Fragment Incubation: Incubate the cell lysate with individual compounds from the covalent fragment library at a predetermined concentration for a specified time.
- Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified fragments that have covalently bound to proteins.
- Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
- On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight at 37°C to digest the enriched proteins into peptides.
- Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Identify the proteins and the specific sites of covalent modification by searching the MS/MS data against a protein database.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **VVD-214** in a mouse xenograft model of MSI-high cancer.

Materials:

- MSI-high cancer cell line (e.g., HCT-116).
- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
- Matrigel.
- **VVD-214** formulated for oral administration.
- Vehicle control.
- Calipers for tumor measurement.

Procedure:

- Cell Preparation: Culture HCT-116 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
- Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **VVD-214** or vehicle control orally to the respective groups at the specified dose and schedule (e.g., once daily).
- Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (width² x length)/2).

- Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

VVD-214 is a promising, first-in-class covalent allosteric inhibitor of WRN helicase with a clear mechanism of action based on synthetic lethality in MSI-high cancers. Preclinical data have demonstrated its potent *in vitro* activity, favorable pharmacokinetic properties, and significant *in vivo* efficacy. Early clinical data from the Phase I trial are encouraging, showing signs of anti-tumor activity in a heavily pre-treated patient population. The continued development of **VVD-214** holds the potential to address a significant unmet medical need for patients with MSI-high solid tumors.

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